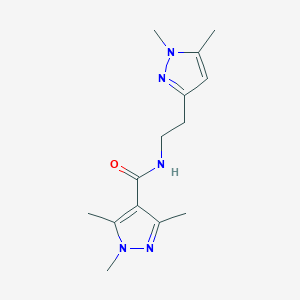

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O/c1-9-8-12(17-18(9)4)6-7-15-14(20)13-10(2)16-19(5)11(13)3/h8H,6-7H2,1-5H3,(H,15,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEMRFDDNIJTSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)C2=C(N(N=C2C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives have a broad spectrum of biological activities. They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Mode of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. The interaction of these compounds with their targets often results in significant changes in the biological activities of the targets.

Biochemical Pathways

It’s known that pyrazole derivatives can affect a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities suggest that pyrazole derivatives may affect multiple biochemical pathways.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Methods

The synthesis typically involves the reaction of 1,5-dimethyl-1H-pyrazole with appropriate carboxamide precursors. Common methods include:

- Condensation Reactions : Utilizing reagents like isocyanates or acid chlorides under controlled conditions.

- Solvent-Free Techniques : These methods enhance yield and reduce environmental impact by eliminating solvents during synthesis .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, this compound has been evaluated against various cancer cell lines:

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have shown that similar pyrazole derivatives can inhibit the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 40 µg/mL | |

| S. aureus | 20 µg/mL | |

| Pseudomonas aeruginosa | 30 µg/mL |

The presence of the sulfonamide group in related compounds enhances their antibacterial efficacy by interfering with bacterial folate synthesis.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, pyrazole derivatives have been investigated for their anti-inflammatory properties. A study reported that certain analogs inhibited pro-inflammatory cytokines such as TNF-α and IL-6 by over 60% at specific concentrations . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : It can bind to specific receptors influencing cellular signaling pathways related to growth and apoptosis.

- Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases (CDKs), it may induce cell cycle arrest in cancer cells .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results showed substantial inhibition of cell growth in MCF7 and A549 cells with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar pyrazole compounds against clinical isolates of bacteria. The results demonstrated significant inhibitory effects against multi-drug resistant strains, highlighting the compound's potential as a lead for developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

DMPA and its derivatives have been studied for their anticancer properties. Research indicates that compounds with similar pyrazole structures exhibit efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. The mechanism often involves modulation of cell cycle regulation and apoptosis pathways.

| Compound | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| DMPA | Breast Cancer | Apoptosis induction | |

| DMPA | Lung Cancer | Cell cycle arrest | |

| DMPA Derivative | Colon Cancer | Inhibition of proliferation |

Case Study: Breast Cancer Inhibition

In a study conducted on MCF-7 breast cancer cells, DMPA demonstrated significant cytotoxicity at concentrations above 10 µM. Mechanistic studies revealed that DMPA induces apoptosis via the intrinsic pathway, as evidenced by increased levels of cleaved caspase-3 and PARP.

Agrochemical Applications

2.1 Herbicidal Properties

DMPA has shown potential as a herbicide due to its ability to inhibit specific enzymes involved in plant growth. Compounds with similar pyrazole moieties have been documented to disrupt metabolic pathways in plants.

| Compound | Target Plant Species | Activity Type | Reference |

|---|---|---|---|

| DMPA | Common Weeds | Herbicidal | |

| DMPA Derivative | Grasses | Growth inhibition |

Case Study: Efficacy Against Common Weeds

Field trials indicated that DMPA applied at 200 g/ha effectively reduced biomass in common weed species by over 70% within four weeks of treatment.

Material Science Applications

3.1 Polymer Synthesis

DMPA has been utilized in the synthesis of novel polymers due to its ability to act as a cross-linking agent. The incorporation of pyrazole units can enhance thermal stability and mechanical properties.

| Polymer Type | Application Area | Properties Enhanced | Reference |

|---|---|---|---|

| Thermosetting Resins | Coatings | Thermal stability | |

| Biodegradable Polymers | Packaging | Mechanical strength |

Case Study: Development of Thermosetting Resins

Research into thermosetting resins incorporating DMPA showed an increase in thermal stability by 30% compared to traditional formulations. These materials exhibited promising applications in high-temperature environments.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Key structural differences among pyrazole-carboxamide derivatives arise from substituent variations and linker groups:

*Estimated based on molecular formula (C16H22N6O).

Key Observations :

Physicochemical Properties

Data from analogs suggest trends in melting points, solubility, and stability:

*Inferred from methyl-substituted analogs (e.g., 3c, mp: 123–125°C ).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, and how can reaction yields be optimized?

- Methodology : Use coupling agents like EDCI/HOBt in DMF with triethylamine as a base, as demonstrated for structurally similar pyrazole-carboxamide derivatives . Optimize stoichiometry (e.g., 1:1.1 molar ratio of reactants) and monitor via TLC. Recrystallization from ethanol or chloroform improves purity.

- Data : Typical yields range from 62% to 71% under these conditions. Adjusting substituents on the pyrazole ring (e.g., halogenation) may require modified solvents (e.g., THF for sensitive intermediates) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology : Prioritize -NMR (400–600 MHz) to confirm substituent positions and -NMR for carbonyl/carboxamide validation. Use HRMS (ESI) for molecular weight confirmation. For conflicting NOE or coupling constants, employ 2D NMR (e.g., COSY, HSQC) .

- Data Contradiction : Discrepancies in melting points (e.g., ±2°C across batches) may arise from polymorphism. Use differential scanning calorimetry (DSC) to identify polymorphic forms .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice of this compound inform its stability and reactivity?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement . Apply graph set analysis (as per Etter’s rules) to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Compare with computational models (DFT) to validate electrostatic contributions .

- Data : Pyrazole N-H···O=C interactions often dominate, with bond lengths ~1.8–2.2 Å. Twinning or disorder in crystals may require SHELXD for structure solution .

Q. What strategies address low reproducibility in coupling reactions involving pyrazole-carboxamide derivatives?

- Methodology :

- Reaction Design : Pre-activate carboxylic acids with EDCI/HOBt to minimize side reactions. Use anhydrous DMF and molecular sieves to control moisture .

- Troubleshooting : If yields drop below 50%, verify reactant purity via HPLC. For byproducts (e.g., unreacted tetrazole intermediates), optimize stoichiometry or switch to microwave-assisted synthesis .

- Data : Yield improvements (e.g., from 50% to 68%) were achieved by increasing reaction time from 12h to 24h in DMF at 25°C .

Q. How can computational modeling predict the biological activity of this compound, and what experimental validation is required?

- Methodology :

- In Silico : Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., kinase domains). Validate with MD simulations (GROMACS) to assess binding stability.

- Experimental : Synthesize analogs with substituent variations (e.g., fluorophenyl groups) and test in enzyme inhibition assays. Cross-reference with SAR trends from similar pyrazole-3-carboxamides .

- Data : Analogous compounds showed IC values <10 µM against COX-2, correlating with hydrophobic substituent bulk .

Methodological Challenges and Solutions

Q. What precautions are necessary when handling intermediates with reactive functional groups (e.g., tetrazoles or nitro groups)?

- Safety Protocol : Use PPE (gloves, masks) and conduct reactions in fume hoods. For tetrazole intermediates, avoid high temperatures (>80°C) to prevent decomposition. Store nitro-containing derivatives at –20°C under inert gas .

- Case Study : A nitro-substituted analog decomposed explosively at 120°C; switching to milder conditions (DMF, 50°C) resolved this .

Q. How can conflicting solubility data (e.g., in DMSO vs. ethanol) impact formulation for biological assays?

- Resolution : Pre-saturate solvents with the compound and centrifuge to remove undissolved particles. For DMSO stocks, confirm stability via UV-Vis (240–400 nm) over 24h. Use co-solvents (e.g., PEG-400) for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.